molecular formula C27H23N3O3S B2516260 3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114654-79-3

3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2516260
CAS RN: 1114654-79-3
M. Wt: 469.56
InChI Key: OWZPIPIWDFAJNL-UHFFFAOYSA-N
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Description

“3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 4-Methoxyphenyl isothiocyanate has been used in the synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo-[5,1-b]quinazolin-9-one .


Molecular Structure Analysis

The molecular structure of “3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” would be characterized by the presence of a quinazolinone core, which is a fused heterocyclic system containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving quinazolinone derivatives would depend on the specific functional groups present in the molecule. The presence of the methoxyphenyl and oxazolyl groups could potentially influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” would depend on its specific molecular structure. As a derivative of quinazolinone, it would likely share some of the properties common to other quinazolinones .

Scientific Research Applications

Reactions at the Benzylic Position

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This compound, with its benzylic position, could be involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . This makes it a potential candidate for various organic synthesis reactions .

Benzylic Oxidations and Reductions

The compound could be involved in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring show enhanced reactivity due to the adjacent aromatic ring . This could be utilized in various chemical reactions involving oxidation and reduction .

Catalyst for Addition Reactions

The compound could act as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters . This suggests its potential use in facilitating various addition reactions in organic chemistry .

Synthesis of Substituted Benzoic Acids

The compound could be involved in the oxidative degradation of alkyl side-chains, leading to the synthesis of substituted benzoic acids . This reaction is typically effected by hot acidic permanganate solutions .

Reduction of Nitro Groups and Aryl Ketones

The compound could potentially be involved in the reduction of nitro groups and aryl ketones . These reductions can be achieved either by catalytic hydrogenation or with reducing metals in acid .

Enhanced Reactivity in SN1, SN2, and E1 Reactions

The compound, due to its benzylic position, shows enhanced reactivity in SN1, SN2, and E1 reactions . This could be utilized in various substitution and elimination reactions in organic chemistry .

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on their specific chemical structure and the biological system in which they are active. Some quinazolinone derivatives have been found to exhibit anticancer activity and act as DNA intercalates .

Safety and Hazards

The safety and hazards associated with “3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” would depend on its specific chemical structure and the conditions under which it is handled. It’s always important to refer to the appropriate safety data sheets when handling chemical substances .

Future Directions

The future directions for research on “3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” and other quinazolinone derivatives could include further exploration of their biological activities and potential applications in medicinal chemistry . Given the wide range of activities exhibited by quinazolinone derivatives, there are likely many unexplored possibilities for new drug development .

properties

IUPAC Name

3-benzyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-18-24(28-25(33-18)20-12-14-21(32-2)15-13-20)17-34-27-29-23-11-7-6-10-22(23)26(31)30(27)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZPIPIWDFAJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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